Acetyl-Lysine-D-Alanine-D-lactic acid acetate is a synthetic compound that has gained attention in various scientific fields, particularly in biochemistry and pharmacology. It is characterized by a specific arrangement of amino acids and lactic acid, which contributes to its unique properties and potential applications.
This compound is synthesized through chemical processes involving the assembly of specific amino acids and organic acids. The primary components include acetylated lysine, D-alanine, and D-lactic acid, which are combined in a controlled laboratory environment to form the final product.
Acetyl-Lysine-D-Alanine-D-lactic acid acetate can be classified as a peptide derivative. It features a combination of amino acids and organic acids, making it relevant in studies related to peptide synthesis, drug development, and metabolic pathways.
The synthesis of Acetyl-Lysine-D-Alanine-D-lactic acid acetate typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis techniques. These methods allow for the precise control of the reaction conditions and the sequence of amino acid incorporation.
The molecular structure of Acetyl-Lysine-D-Alanine-D-lactic acid acetate can be described as follows:
Acetyl-Lysine-D-Alanine-D-lactic acid acetate participates in various chemical reactions typical of peptide compounds:
The stability of Acetyl-Lysine-D-Alanine-D-lactic acid acetate under physiological conditions makes it a candidate for therapeutic applications. Its reactivity allows for modifications that can enhance its biological activity or targeting capabilities.
The mechanism of action for Acetyl-Lysine-D-Alanine-D-lactic acid acetate primarily involves its role as a substrate or inhibitor in enzymatic reactions. The acetyl group enhances its interaction with enzymes involved in metabolic pathways.
Research indicates that compounds similar to Acetyl-Lysine-D-Alanine-D-lactic acid acetate can modulate enzyme activity related to metabolic processes, potentially influencing pathways such as fatty acid metabolism and protein acetylation.
Acetyl-Lysine-D-Alanine-D-lactic acid acetate has several applications in scientific research:
The discovery of Ac-Lys-D-Ala-D-lactic acid acetate (Acc-KdAdLac) is intrinsically tied to the emergence of vancomycin resistance in the 1980s. Vancomycin, a glycopeptide antibiotic, targets the D-Ala-D-Ala terminus of peptidoglycan precursors in Gram-positive bacteria, inhibiting cell wall cross-linking. Resistance emerged when enterococci began producing modified peptidoglycan precursors terminating in D-Ala-D-lactate (D-Lac) instead of D-Ala-D-Ala. This modification reduces vancomycin binding affinity by 1,000-fold due to the loss of a critical hydrogen bond between vancomycin and the D-Lac ester moiety [2] [5].
Genetic studies revealed that this resistance is encoded by the vanA operon on transposon Tn1546, which includes:
Notably, homologous D-Ala-D-Lac ligases (e.g., DdlM and DdlN) were identified in glycopeptide-producing actinomycetes like Streptomyces toyocaensis and Amycolatopsis orientalis, suggesting an evolutionary origin of clinical resistance mechanisms in environmental bacteria [5].
Table 1: Key Enzymes in D-Ala-D-Lac Biosynthesis
Gene | Function | Role in Resistance |
---|---|---|
vanH | Pyruvate reductase | Generates D-lactate |
vanA | Depsipeptide ligase | Synthesizes D-Ala-D-Lac |
vanX | Dipeptidase | Eliminates D-Ala-D-Ala precursors |
Acc-KdAdLac is a synthetic analog of the natural peptidoglycan precursor UDP-MurNAc-L-Lys-D-Ala-D-Lac, which is central to VRE phenotypes. Biochemical analyses demonstrate that vancomycin binds Acc-KdAdLac with markedly reduced affinity (Kd ≈ 40-fold higher) compared to the native D-Ala-D-Ala-terminated ligand [3]. This reduction negates vancomycin’s ability to sequester peptidoglycan intermediates, allowing VRE to proceed with cell wall synthesis.
Crucially, Lactobacillus spp. and Leuconostoc spp. exhibit intrinsic vancomycin resistance due to natural D-Ala-D-Lac production. Genomic studies confirm the presence of van-homologous genes in these species, though they lack transposon-associated mobility [1] [4]. In contrast, acquired resistance in enterococci involves mobile genetic elements facilitating interspecies transfer.
Recent research identifies a novel resistance mechanism in Enterococcus faecium involving the L,D-transpeptidase (Ldt~fm~). This enzyme bypasses canonical D,D-transpeptidases (inhibited by β-lactams) and utilizes UDP-MurNAc-tetrapeptide—generated by VanX/Y-mediated hydrolysis of D-Ala~5~ from pentapeptide precursors. This pathway confers dual resistance to glycopeptides and β-lactams [7].
Acc-KdAdLac and its native counterpart UDP-MurNAc-L-Lys-D-Ala-D-Ala differ in three critical aspects:
Table 2: Binding Affinities of Vancomycin to Peptidoglycan Precursors
Ligand | Structure | Relative Binding Affinity |
---|---|---|
Ac₂KdAdAla | D-Ala-D-Ala | 1.0 (Reference) |
Acc-KdAdLac | D-Ala-D-Lac | ~0.025 |
Lac-R′d-Lac | Dimeric D-Ala-D-Lac | ~1.0 (for dimeric vancomycin) |
Table 3: Distribution of D-Ala-D-Lac Ligases in Bacteria
Bacterial Group | Example Species | Ligase Type | Genetic Context |
---|---|---|---|
Clinical VRE | E. faecium | VanA/VanB | Mobile plasmids/transposons |
Lactic acid bacteria | L. plantarum | Chromosomal Ddl | Intrinsic gene cluster |
Actinomycetes | S. toyocaensis | DdlM/DdlN | Biosynthetic gene cluster |
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